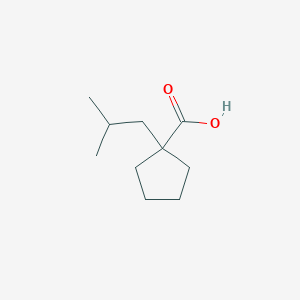

1-(2-Methylpropyl)cyclopentane-1-carboxylic acid

描述

属性

IUPAC Name |

1-(2-methylpropyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-8(2)7-10(9(11)12)5-3-4-6-10/h8H,3-7H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERLYDILUOMBJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1(CCCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: 1-(2-Methylpropyl)cyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the alkylation of cyclopentanone with 2-methylpropyl bromide, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically include the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethyl sulfoxide or tetrahydrofuran.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation and oxidation processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as palladium or platinum may be employed to facilitate the reactions.

化学反应分析

Types of Reactions: 1-(2-Methylpropyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to primary alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles like amines or alcohols in the presence of activating agents such as dicyclohexylcarbodiimide.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary alcohols.

Substitution: Formation of amides or esters.

科学研究应用

1-(2-Methylpropyl)cyclopentane-1-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism by which 1-(2-Methylpropyl)cyclopentane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include metabolic processes or signal transduction cascades.

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares 1-(2-Methylpropyl)cyclopentane-1-carboxylic acid with structurally related cyclopentane and cycloalkane derivatives, focusing on molecular features, reactivity, and inferred properties.

Structural Analog: 1-(Cyclopropylmethyl)cyclopentane-1-carboxylic Acid

- Molecular Formula : C₁₀H₁₆O₂ (CID 53485732) .

- Key Differences: Substituent: Cyclopropylmethyl group vs. 2-methylpropyl. Hydrophobicity: The cyclopropylmethyl group may enhance hydrophobicity more than the branched alkyl chain, affecting solubility in polar solvents.

| Property | This compound | 1-(Cyclopropylmethyl)cyclopentane-1-carboxylic Acid |

|---|---|---|

| Molecular Formula | C₁₀H₁₈O₂ (inferred) | C₁₀H₁₆O₂ |

| Substituent | 2-Methylpropyl | Cyclopropylmethyl |

| Molecular Weight (g/mol) | ~170.25 | 168.23 |

| Likely Reactivity | Moderate (stable alkyl chain) | High (strained cyclopropane) |

Functional Group Variants: Amino and Ester Derivatives

highlights cyclopentane derivatives with amino and ester functionalities, such as:

- (1R,2S,4R)-N-Boc-1-Amino-2-hydroxycyclopentane-4-carboxylic acid methyl ester . Key Differences:

- Functional Groups: Amino and hydroxyl groups introduce hydrogen-bonding capacity, increasing water solubility compared to the purely hydrophobic isobutyl chain.

- Reactivity : The Boc-protected amine and methyl ester groups make this compound suitable for peptide synthesis, whereas the carboxylic acid in the target compound may favor salt formation or esterification.

Pharmaceutical Derivatives: Epetirimod Esylate

- Structure : A 1-(2-methylpropyl)-substituted imidazo-naphthyridine esylate salt (CAS-885483-02-3) .

- Key Differences :

- Core Structure : The naphthyridine ring system contrasts with the cyclopentane backbone, altering electronic properties and biological activity.

- Application : Epetirimod esylate is an antiviral/antineoplastic agent, suggesting that the 2-methylpropyl group in the target compound could similarly enhance bioavailability in drug formulations.

生物活性

1-(2-Methylpropyl)cyclopentane-1-carboxylic acid is an organic compound characterized by its unique cyclopentane structure and a carboxylic acid functional group. With the molecular formula C₁₀H₁₈O₂, this compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

- Molecular Weight : Approximately 170.25 g/mol

- Boiling Point : Varies based on purity and environmental conditions

- Structure : Features a cyclopentane ring with a branched alkyl group (2-methylpropyl) and a carboxylic acid group, contributing to its distinct reactivity and biological profile.

Biological Activity Overview

The biological activity of this compound is primarily linked to its structural characteristics, which influence its interactions with biological targets. Research indicates that compounds with similar structures often exhibit significant pharmacological properties.

Table 1: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Methyl-1-propylcyclopentane-1-carboxylic acid | C₁₀H₁₈O₂ | Different alkyl substitution pattern |

| Cyclopentane-1-carboxylic acid | C₅H₈O₂ | Lacks branched alkyl substituent |

| 3-Methylcyclopentane-1-carboxylic acid | C₇H₁₂O₂ | Contains a methyl group at a different position |

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies suggest that cycloalkane carboxylic acids can influence enzyme activity and receptor binding, potentially acting as inhibitors or modulators in various biological pathways.

Case Studies

- Inhibition Studies : Research has demonstrated that cyclopentane carboxylic acids can inhibit enzymes such as AKR1C1 and AKR1C3, which are implicated in hormone-dependent cancers. The synthesis of analogs of these acids has shown promising results in terms of yield and biological activity, highlighting their potential as therapeutic agents .

- Antimicrobial Activity : Preliminary studies indicate that certain derivatives of cycloalkane carboxylic acids exhibit antimicrobial properties. The unique structure of this compound may contribute to enhanced efficacy against specific bacterial strains .

Synthesis and Applications

The synthesis of this compound can be achieved through various organic reactions, including transannular C–H functionalization techniques that allow for regioselective modifications. This synthetic versatility opens avenues for developing new derivatives with enhanced biological activities .

Table 2: Synthetic Methods Overview

| Synthesis Method | Description |

|---|---|

| Transannular C–H Functionalization | Enables selective arylation of the cycloalkane framework, enhancing molecular complexity. |

| Traditional Organic Synthesis | Involves multi-step reactions to introduce functional groups systematically. |

常见问题

Q. What are the key synthetic strategies for 1-(2-Methylpropyl)cyclopentane-1-carboxylic acid, and how do reaction conditions impact yield?

Answer: Synthesis routes for cyclopentane carboxylic acid derivatives often involve cyclopropane ring expansion or direct functionalization of cyclopentane. For example, acidic hydrolysis (pH 1) under reflux with hydrochloric acid is a common method for cyclopropane-to-cyclopentane conversion . Critical parameters include:

- pH control : Acidic conditions stabilize intermediates and prevent side reactions.

- Temperature : Prolonged heating (e.g., overnight at room temperature) ensures complete ring expansion.

- Solvent selection : Polar solvents like water enhance solubility of intermediates.

Yields can be optimized by adjusting stoichiometry and purification via recrystallization or column chromatography.

Q. What analytical techniques are recommended for characterizing this compound?

Answer:

- NMR spectroscopy : H and C NMR resolve cyclopentane ring substituents and confirm stereochemistry.

- Mass spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (expected ~184.23 g/mol for CHO).

- Infrared (IR) spectroscopy : Identifies carboxylic acid O-H stretches (~2500–3300 cm) and C=O vibrations (~1700 cm).

- X-ray crystallography : Resolves absolute configuration for stereoisomers .

Q. What safety precautions are essential when handling this compound?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, face shields, and safety goggles compliant with EN 166 or NIOSH standards .

- Engineering controls : Use fume hoods to minimize inhalation risks.

- First aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse for 15+ minutes and seek medical attention .

- Waste disposal : Follow institutional guidelines for corrosive organic acids.

Q. How can researchers determine the pKa and solubility of this compound?

Answer:

- pKa determination : Use potentiometric titration in aqueous or mixed solvents (e.g., water/DMSO). Predicted pKa for similar cyclopentane carboxylic acids is ~5.0 .

- Solubility : Measure via gravimetric analysis in solvents like water, ethanol, or dichloromethane. Polar aprotic solvents (e.g., DMF) enhance solubility of carboxylic acids.

Advanced Research Questions

Q. How does stereochemistry at the cyclopentane ring influence biological activity, and what methods resolve enantiomers?

Answer: Stereochemical variations (e.g., cis vs. trans substituents) can drastically alter receptor binding. For resolution:

- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol mobile phases.

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively esterify enantiomers .

Studies on similar compounds show that axial substituents enhance metabolic stability in vivo .

Q. What computational approaches predict the reactivity and binding interactions of this compound?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., cyclooxygenase enzymes).

- Molecular dynamics (MD) : Simulate solvation effects and conformational flexibility .

Q. How can contradictory data in synthesis yields or biological assays be systematically addressed?

Answer:

- Reproducibility checks : Standardize reaction conditions (e.g., inert atmosphere, degassed solvents).

- Analytical validation : Cross-validate purity via HPLC and NMR.

- Biological replicates : Use ≥3 independent assays with positive/negative controls.

For example, discrepancies in cytotoxicity assays may arise from impurities in earlier synthetic batches .

Q. What strategies optimize the compound’s stability in long-term storage?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Lyophilization : Freeze-drying improves stability of carboxylic acids.

- Inert atmosphere : Use argon or nitrogen to minimize oxidation.

Stability studies on analogous compounds show <5% degradation over 12 months under these conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。